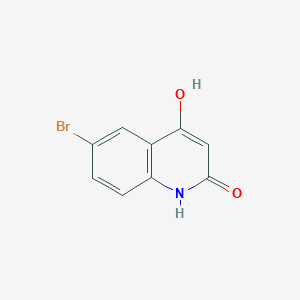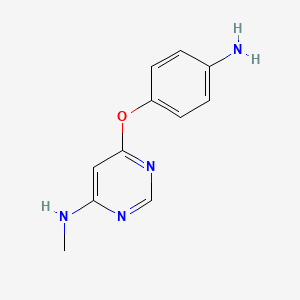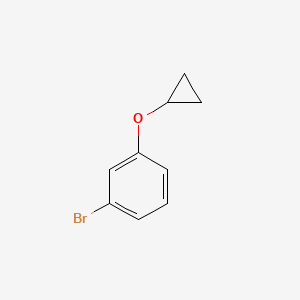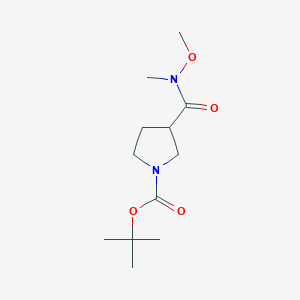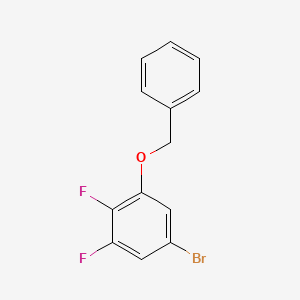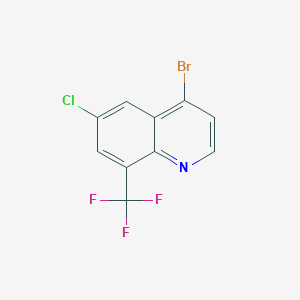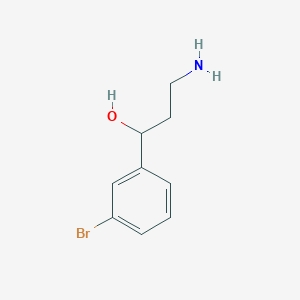
3-Amino-1-(3-bromophenyl)propan-1-ol
概要
説明
“3-Amino-1-(3-bromophenyl)propan-1-ol” is a compound with the molecular formula C9H12BrNO . It’s a derivative of aminopropanol, which is one of the simplest aminopropanols . This compound is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .
Synthesis Analysis
The synthesis of “3-Amino-1-(3-bromophenyl)propan-1-ol” involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and then heated to 50 °C for 2 hours. The reaction mixture is then poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, extracted with ethyl acetate, washed with 10% sodium bicarbonate until neutral, and the solvent is then evaporated .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-bromophenyl)propan-1-ol” can be represented by the InChI code: 1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 . This indicates that the compound has a bromophenyl group attached to the first carbon of the propanol chain, and an amino group attached to the third carbon .科学的研究の応用
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
3-Amino-1-(3-bromophenyl)propan-1-ol and similar compounds have been studied for their affinity to beta 1- and beta-2-adrenoceptors, which is crucial in the development of cardioselective beta-blockers. This research is significant for cardiovascular pharmacology, especially in the development of treatments for heart conditions that require selective targeting of these receptors (Rzeszotarski et al., 1979).
Potential Intravenous Anesthetics
Studies have been conducted on derivatives of 3-Amino-1-(3-bromophenyl)propan-1-ol for potential use as intravenous anesthetics. These studies include the synthesis and biological examination of certain derivatives, highlighting the compound's relevance in anesthesia research (Stenlake et al., 1989).
Antimicrobial Agents
Research has been done on substituted phenyl azetidines derived from 3-Amino-1-(3-bromophenyl)propan-1-ol for their potential antimicrobial properties. This includes the synthesis and characterization of various derivatives, emphasizing the compound's importance in the search for new antimicrobial agents (Doraswamy & Ramana, 2013).
Inhibition of Carbon Steel Corrosion
The compound has been studied for its role in synthesizing tertiary amines that inhibit carbon steel corrosion. This research is particularly relevant in the field of corrosion science and materials engineering, providing insights into protective measures against metal degradation (Gao et al., 2007).
Synthesis of Polyamines
3-Amino-1-(3-bromophenyl)propan-1-ol has been used in the synthesis of polyamines, particularly in drug and gene delivery applications. This synthesis method is significant for its potential in producing a broad range of polyamine products, contributing to advancements in biomedical research (Cassimjee et al., 2012).
Non-Toxic Poly(Ether Imine) Dendrimers
The compound has been utilized in the synthesis of poly(ether imine) dendrimers with a nitrogen core. These dendrimers, found to be non-toxic, are significant for biological studies, particularly in the field of nanotechnology and drug delivery systems (Krishna et al., 2005).
Safety And Hazards
将来の方向性
“3-Amino-1-(3-bromophenyl)propan-1-ol” is a chiral molecule with a single stereocenter at the carbon atom, which makes it highly desirable for drug design and development. Its potential applications in the fields of medicinal chemistry, pharmaceuticals, and material sciences are being explored.
Relevant Papers There are several papers and technical documents related to “3-Amino-1-(3-bromophenyl)propan-1-ol” and similar compounds available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and potential applications.
特性
IUPAC Name |
3-amino-1-(3-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHDZGCJJOHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-bromophenyl)propan-1-ol | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
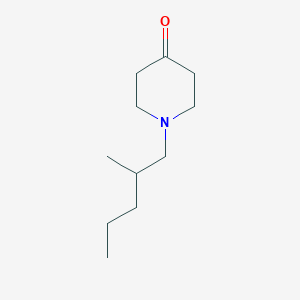
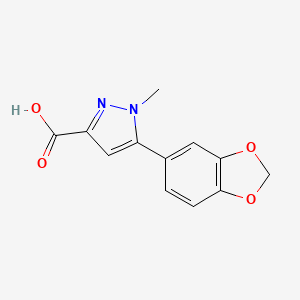
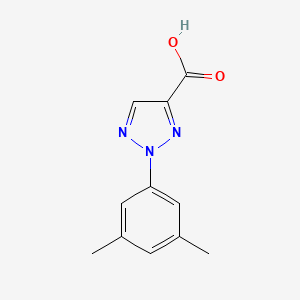
![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
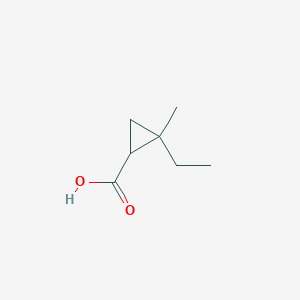
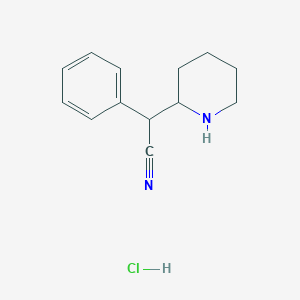
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
